molecular formula C23H28N2O3S B2565847 N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878063-39-9

N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2565847
CAS No.: 878063-39-9
M. Wt: 412.55
InChI Key: NENWBNPTWKYNJA-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole-acetamide derivative featuring a methanesulfonyl group substituted with a 4-methylphenyl moiety at the indole C3 position and a 3-methylbutyl chain attached to the acetamide nitrogen. Its structure combines an indole core, known for pharmacological versatility, with sulfonyl and alkyl groups that modulate physicochemical and biological properties.

  • Acetylation of 3-methylbutylamine with acetic anhydride to form the N-(3-methylbutyl)acetamide backbone (73% yield, as in ).
  • Sulfonylation of indole at C3 using 4-methylphenylmethanesulfonyl chloride, a step common in indole derivatization (e.g., ).
  • Coupling via nucleophilic substitution to link the indole-sulfonyl moiety to the acetamide group (similar to methods in ).

Properties

IUPAC Name

N-(3-methylbutyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-17(2)12-13-24-23(26)15-25-14-22(20-6-4-5-7-21(20)25)29(27,28)16-19-10-8-18(3)9-11-19/h4-11,14,17H,12-13,15-16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENWBNPTWKYNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

  • Antioxidant Activity : Compounds with halogenated phenyl groups (e.g., 3j, 3a) exhibit superior antioxidant capacity (FRAP/DPPH IC50 values comparable to ascorbic acid) due to electron-withdrawing halogens at ortho positions . The target compound’s 4-methylphenyl group may offer moderate activity but lacks the polarizability of halogens.
  • Anti-inflammatory Potential: The trifluoromethylphenylsulfonyl group in Compound 31 enhances binding to cyclooxygenase (COX) isoforms, a trait absent in the target compound’s 4-methylphenylmethanesulfonyl group .

B. Structural and Physicochemical Properties

  • Lipophilicity : The 3-methylbutyl chain in the target compound likely increases lipophilicity (logP >3) compared to diethyl (Compound 12, logP ~2.5) or benzyl analogs (Compound 16, logP ~2.8), affecting membrane permeability .
  • Synthetic Accessibility : Yields for sulfonylated indole-acetamides range from 43% (Compound 31) to 79% (), suggesting the target compound’s synthesis may require optimized coupling conditions to exceed 70% yield.

C. Spectroscopic Characterization

  • NMR/Mass Spectra : The target compound’s 1H-NMR would show resonances for the indole H4 proton (~δ7.6 ppm), methylbutyl chain (δ1.0–1.5 ppm), and sulfonyl-linked methyl groups (δ2.4–2.6 ppm), aligning with patterns in . ESI-MS would likely display [M+H]+ ~470–500 m/z .

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